N-Cyclopropyl-3-fluoro-4-iodobenzamide
Description
N-Cyclopropyl-3-fluoro-4-iodobenzamide is a halogenated benzamide derivative characterized by a cyclopropyl amine substituent, a fluorine atom at the 3-position, and an iodine atom at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the halogen atoms and cyclopropyl group. The cyclopropyl moiety may influence conformational rigidity and intermolecular interactions .
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-8-5-6(1-4-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWKCIWIDKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of N-Cyclopropyl-3-fluoro-4-iodobenzamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-fluoro-4-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
N-Cyclopropyl-3-fluoro-4-iodobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-fluoro-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core Structure : The target compound is a benzamide, whereas 3-chloro-N-phenyl-phthalimide (Fig. 1, ) is a phthalimide derivative. The latter contains a fused isoindole-1,3-dione ring system, which is absent in the benzamide.
- Substituents : 3-Chloro-N-phenyl-phthalimide has a chlorine atom at the 3-position and a phenyl group on the nitrogen, contrasting with the fluorine, iodine, and cyclopropyl substituents in N-Cyclopropyl-3-fluoro-4-iodobenzamide.
- Functional Differences: Reactivity: The phthalimide structure in 3-chloro-N-phenyl-phthalimide is highly electron-deficient, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the benzamide’s iodine atom enables participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, while this compound is more likely to serve as a building block for bioactive molecules due to its halogen diversity .
Procarbazine and Related Hydrazine Derivatives
- Structural Contrast : Procarbazine (mentioned in ) is a methylhydrazine derivative with a carbamoylbenzyl group. Unlike this compound, it lacks halogen atoms and features a hydrazine backbone, which is critical for its DNA alkylation mechanism in chemotherapy.
- Pharmacological Profile : Procarbazine’s hydrazine group confers cytotoxicity but also instability, whereas the fluorine and iodine in this compound may enhance metabolic resistance and target binding specificity .
Physicochemical and Electronic Properties
Table 1: Comparative Physicochemical Data
| Property | This compound | 3-Chloro-N-phenyl-phthalimide | Procarbazine Analogs |
|---|---|---|---|
| Molecular Weight | ~305 g/mol (estimated) | 271.67 g/mol | ~257 g/mol (procarbazine) |
| Halogen Substituents | F, I | Cl | None |
| Solubility | Low (hydrophobic substituents) | Low (rigid aromatic core) | Moderate (polar hydrazine) |
| Reactivity | Iodine enables cross-coupling | Chlorine facilitates NAS | Hydrazine mediates alkylation |
- The cyclopropyl group introduces angle strain, which may enhance rigidity and selectivity compared to phenyl or alkyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
